![molecular formula C24H22O13 B1666353 Malonylgenistin CAS No. 51011-05-3](/img/structure/B1666353.png)
Malonylgenistin
Overview
Description
Malonylgenistin is an isoflavone derivative . It is a secondary metabolite synthesized by the phenylpropanoid biosynthesis pathway in soybean .
Synthesis Analysis
The synthesis of Malonylgenistin involves the use of isoflavone 7-O-glucosides as acceptors and malonyl-CoA as an acyl donor to generate isoflavone glucoside malonates . The soybean GmMaT2 and GmMaT4 recombinant enzymes are involved in this process . Overexpression of GmMaT2 and GmMaT4 in hairy roots produced more malonyldaidzin, malonylgenistin, and malonylglycitin .
Molecular Structure Analysis
The molecular formula of Malonylgenistin is C24H22O13 . Its average mass is 518.424 Da and its monoisotopic mass is 518.106018 Da .
Chemical Reactions Analysis
Malonylgenistin undergoes conversion and degradation reactions under alkaline conditions and elevated temperatures . A kinetic model has been developed to predict these reactions .
Physical And Chemical Properties Analysis
Malonylgenistin has a density of 1.7±0.1 g/cm3, a boiling point of 880.2±65.0 °C at 760 mmHg, and a flash point of 302.0±27.8 °C . It has 13 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .
Scientific Research Applications
- Research suggests that malonylated isoflavones , including 6’'-O-Malonylgenistin , play a role in protecting cells from oxidative stress .
- Studies indicate that soy isoflavones may enhance bone health by promoting bone formation and inhibiting bone resorption .
- Phytoestrogens may have protective effects against hormone-related cancers (such as breast and prostate cancer) and menopausal symptoms .
- Strontium treatment stimulates the accumulation of allantoin , a compound involved in nitrogen metabolism, particularly in the roots .
Antioxidant Properties
Bone Health and Osteoporosis
Phytoestrogenic Effects
Metabolism and Allantoin Accumulation
Thermal Stability and Kinetics
Mechanism of Action
Target of Action
Malonylgenistin is an isoflavone derivative . Isoflavones are known to bind to estrogen receptors and modulate their activity in animals, including humans . .
Mode of Action
It is known that isoflavones, including Malonylgenistin, are integral to plant interactions with their environment, functioning against a variety of pests and plant pathogens, and as signaling molecules in symbiosis with nitrogen-fixing bacteria . In soybean, Malonylgenistin is involved in nodulation by modifying the synthesis and secretion of isoflavones .
Biochemical Pathways
Malonylgenistin is a glycosyloxyisoflavone that is genistin in which the hydroxy hydrogen at position 6’’ has been replaced by a malonyl group . It is synthesized by the phenylpropanoid pathway, which is common for isoflavones . The biosynthetic pathway starts with the recruitment of phenylalanine and enters its first committed branch step with the conversion of flavanone to isoflavone .
Pharmacokinetics
It is known that malonylated isoflavones are the major forms of isoflavonoids in soybean plants . A study on the enterohepatic circulation and pharmacokinetics of genistin, a related compound, suggests that genistin mainly undergoes phase II biotransformation of methylation, glucosylation, glucuronidation, sulfonation, and acetylation in rats .
Result of Action
It has been suggested that malonylgenistin may modulate the differentiation of bone marrow stromal cells, causing a lineage shift toward the osteoblast and away from the adipocytes . It could also inhibit the adipocytic transdifferentiation of osteoblasts . In soybean, overexpression of Malonylgenistin resulted in more nodules than control .
Action Environment
Environmental factors, including drought, light conditions, fertilization, temperature, and CO2 levels, and genetic factors, such as specific pathway gene members, transcription factors coordinating expression, and conjugating enzymes, have all been shown to have an effect on isoflavonoid content . These factors may influence the action, efficacy, and stability of Malonylgenistin.
Safety and Hazards
In case of exposure, move the victim into fresh air and provide oxygen if breathing is difficult . If the chemical is ingested or inhaled, do not use mouth-to-mouth resuscitation . In case of skin contact, wash off with soap and plenty of water . If it enters the eyes, rinse with pure water for at least 15 minutes .
properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28)/t16-,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAUJUKWSKMNJY-RSEYPYQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316854 | |
Record name | Malonylgenistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malonylgenistin | |
CAS RN |
51011-05-3 | |
Record name | Malonylgenistin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51011-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonylgenistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051011053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonylgenistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MALONYLGENISTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AUB85VT2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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